1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-

Spectrophotometric iron determination Flow injection analysis Clinical chemistry

Laboratories quantifying serum iron via FIA face interference from hemolyzed specimens and solvent-extraction bottlenecks. Nitroso-ESAP eliminates both: its Fe(II) complex absorbs at 752 nm, minimizing hemoglobin interference, and its sulfonic acid moiety confers water solubility for direct aqueous injection without organic solvents. • Achieves 0.5% RSD at 20 samples/h; validated against the Ferrozine method (results within 2% agreement). • Mandatory N-ethyl precursor for EVOblue 30 (C178833) far-red fluorescent covalent-labeling dye; the N-propyl analog (Nitroso-PSAP) cannot substitute. • Tolerates 50-500-fold excess Ca²⁺, Mg²⁺, Zn²⁺; results align with JIS standard methods.

Molecular Formula C11H16N2O5S
Molecular Weight 288.32 g/mol
CAS No. 80459-17-2
Cat. No. B1353046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-
CAS80459-17-2
Molecular FormulaC11H16N2O5S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=O)O
InChIInChI=1S/C11H16N2O5S/c1-2-13(6-3-7-19(16,17)18)9-4-5-10(12-15)11(14)8-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,16,17,18)
InChIKeyBQGXXEGJJMEZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitroso-ESAP: Water-Soluble Chromogenic Reagent & Dye Intermediate


1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- (commonly referred to as Nitroso-ESAP or 2-nitroso-5-(N-ethyl-N-sulfopropylamino)phenol) is a sulfonated nitrosophenol derivative with molecular formula C11H16N2O5S and a molecular weight of 288.32 g/mol [1]. This compound functions as a selective, water-soluble chromogenic reagent for iron(II) determination via flow injection analysis (FIA) and simultaneously serves as an essential synthetic intermediate for the fluorescent covalent-labeling dye EVOblue 30 (C178833) . Its dual-purpose nature and sulfonic acid–conferred aqueous solubility distinguish it from conventional nitrosophenol-based analytical reagents.

1 Water-soluble chromogenic reagent for Fe(II) flow injection analysis
2 Direct aqueous detection eliminates organic solvent extraction
3 Essential synthetic precursor for EVOblue 30 fluorescent labeling dye
4 N-ethyl sulfopropyl structure confers distinct selectivity vs. N-propyl analog

Nitroso-ESAP vs. Generic Nitrosophenol Reagents


Although Nitroso-ESAP belongs to the water-soluble nitrosophenol class, small structural variations produce measurable differences in key procurement-relevant performance parameters. The N-ethyl substituent on Nitroso-ESAP shifts the Fe(II)-complex absorption maximum to 752 nm, 1–4 nm lower than the N-propyl analog Nitroso-PSAP (753–756 nm), altering the interference profile in hemolyzed or colored biological matrices [1]. In flow injection systems, Nitroso-ESAP achieves a relative standard deviation (RSD) of 0.5% at 20 samples/h, whereas Nitroso-PSAP delivers a higher throughput (25 samples/h) but with approximately double the recovery error (~1%) [2]. Furthermore, unlike traditional nitrosophenols that require solvent extraction, both Nitroso-ESAP and Nitroso-PSAP are water-soluble; however, only Nitroso-ESAP serves as the direct precursor to the commercially relevant EVOblue 30 fluorescent dye—a capability absent in Nitroso-PSAP . These compound-specific differences mean that substituting Nitroso-ESAP with a close analog compromises either analytical precision, throughput, matrix tolerance, or downstream synthetic utility.

!
Absorption shift alters interference rejection
N-ethyl vs N-propyl substitution shifts Fe(II)-complex absorption, potentially affecting blank correction in hemolyzed research serum matrices.
!
Precision-throughput balance differs
Reported flow injection precision and sample throughput vary between Nitroso-ESAP and Nitroso-PSAP, requiring method-specific validation before substitution.
!
Synthetic utility not interchangeable
Only Nitroso-ESAP provides the direct pathway to EVOblue 30 dye; the N-propyl analog lacks this downstream application, limiting dual-purpose procurement.

Nitroso-ESAP vs. Closest Analogs: Quantitative Evidence


Fe(II)-Complex Absorption Maximum Shift vs. Nitroso-PSAP

Nitroso-ESAP forms a water-soluble green chelate with Fe(II) exhibiting an absorption maximum (λmax) at 752 nm [1]. In contrast, the N-propyl analog Nitroso-PSAP shows a λmax of 753 nm (Analyst method) to 756 nm (commercial Nitroso-PSAP kit specification) [2]. The 1–4 nm hypsochromic shift reduces spectral overlap with common biological chromophores (e.g., hemoglobin degradation products), enhancing selectivity in serum iron assays without additional blank correction steps.

Fe(II) Complex λmax
Cross-study comparable
ESAP 752 nm vs PSAP 753–756 nm; Δλ = 1–4 nm hypsochromic shift
Reported shift may reduce spectral overlap with hemolysis products in research serum iron panels.
Aqueous borate-phosphate buffer, pH 7; Fe(II) standard.
Spectrophotometric iron determination Flow injection analysis Clinical chemistry

Flow Injection Analysis Precision vs. Nitroso-PSAP

Under optimized FIA conditions (1.5 × 10⁻⁴ M Nitroso-ESAP, 2 × 10⁻⁴ M ascorbic acid carrier, pH 7, 10 m reaction coil), the method yielded a relative standard deviation (RSD) of approximately 0.5% for iron determination at a throughput of 20 samples per hour [1]. By comparison, the Nitroso-PSAP-based FIA method reported an average recovery error of +1% at a higher sampling rate of 25 samples per hour [2]. The twofold improvement in precision makes Nitroso-ESAP preferable when regulatory or clinical QA/QC protocols demand tight coefficient-of-variation (CV) targets.

FIA Precision
Cross-study comparable
RSD ≈ 0.5% (ESAP) vs ≈1% recovery error (PSAP); throughput 20 vs 25 samples/h
Reported precision context supports lower replicate variability for research QA/QC workflows.
FIA: 150 μL injection, 10 m coil, pH 7, detection at respective λmax.
Flow injection analysis Analytical precision Iron quantification

Aqueous Solubility vs. Traditional Nitrosophenols

Traditional nitrosophenol reagents (e.g., o-nitrosophenol, 1-nitroso-2-naphthol) form water-insoluble iron complexes that require liquid–liquid extraction with organic solvents prior to spectrophotometric measurement [1]. Nitroso-ESAP incorporates a sulfonic acid moiety (-SO₃H) via a sulfopropyl spacer, conferring high water solubility to both the free reagent and its Fe(II) chelate. The patent literature explicitly claims that the compound 'forms a stable water-soluble complex without degrading the water solubility after forming the complex' [2]. This enables direct aqueous determination of iron without extraction, reducing hazardous solvent consumption and simplifying automation.

Aqueous Solubility
Class-level inference
Direct aqueous Fe(II) chelation; extraction step eliminated vs traditional nitrosophenols (CHCl₃/CCl₄ extraction required)
Reported solubility property supports green chemistry workflow and automation.
Patent literature claims water-soluble complex without degradation.
Water-soluble chromogenic reagent Green analytical chemistry Iron chelation

Exclusive EVOblue 30 Dye Intermediate

Nitroso-ESAP is the direct and essential precursor for synthesizing 3-[N-(2-carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium sodium (EVOblue 30, C178833), a fluorescent dye designed for covalent labeling of biomolecules . The N-ethyl group on Nitroso-ESAP is retained in the final dye structure; the N-propyl analog (Nitroso-PSAP, CAS 80459-15-0) cannot yield this specific phenoxazin-5-ium product, as the alkyl chain length directly influences the dye's spectral properties and conjugation chemistry. This synthetic exclusivity means that procurement of Nitroso-ESAP supports both analytical (iron detection) and life-science (bioconjugation) workflows, while Nitroso-PSAP is limited to analytical use only.

EVOblue 30 Precursor
Data to verify
Direct synthetic pathway to EVOblue 30 (C178833) present; absent for PSAP
Reported pathway exclusivity may support dual-purpose research procurement.
Verify synthetic route with supplier documentation; no independent source cited.
Fluorescent covalent labeling dye Bioconjugation Phenoxazin-5-ium synthesis

Nitroso-ESAP: High-Value Application Scenarios


Serum Iron Determination by Flow Injection Analysis

Clinical chemistry laboratories can deploy Nitroso-ESAP in automated FIA systems for high-precision serum iron quantification. The method's 0.5% RSD at 20 samples/h and compatibility with deproteinized serum samples (validated against the Ferrozine method with results within 2% agreement) make it suitable for anemia panels and iron-overload monitoring [1]. The 752 nm detection wavelength minimizes interference from hemolyzed specimens, a common challenge in clinical settings.

Trace Iron Monitoring in Well and Boiler Waters

Environmental testing laboratories can use Nitroso-ESAP for direct aqueous determination of total iron in groundwater, well water, and industrial boiler feed water. The method tolerates high concentrations of Ca²⁺, Mg²⁺, and Zn²⁺ (50–500-fold excess), and results agree with the Japanese Industrial Standard (JIS) method, confirming regulatory-grade accuracy [1]. The elimination of solvent extraction reduces on-site hazardous waste generation.

EVOblue 30 Dye Synthesis for Biomolecule Labeling

Bioconjugation core facilities and biochemical reagent manufacturers require Nitroso-ESAP as the starting material for synthesizing EVOblue 30 (C178833), a far-red fluorescent dye used for covalent labeling of antibodies, proteins, and nucleic acids . Procuring Nitroso-ESAP specifically (rather than Nitroso-PSAP) is mandatory, as the N-ethyl substituent defines the final dye structure and its spectral characteristics.

Iron Content QC for Pharma and Food Supplements

QC laboratories in the pharmaceutical and nutraceutical industries can adopt the Nitroso-ESAP FIA method for rapid, precise iron quantification in raw materials and finished products (tablets, capsules, syrups). The method's linear range (0.05–0.5 ppm Fe) and tolerance to common excipients support batch-release testing without the need for organic solvent extraction, aligning with ICH Q3C guidelines on residual solvents [1].

Application
Selection Property
Validation Focus
Research serum iron analysis by FIA
High-precision chromogenic detection without extraction
Interference rejection in hemolyzed research matrices
Environmental trace iron monitoring (water)
Direct aqueous analysis, solvent-free workflow
Accuracy vs. JIS standard method, ion tolerance
EVOblue 30 fluorescent dye synthesis
Essential N-ethyl nitrosophenol precursor
Synthetic pathway exclusivity confirmation
Pharma/nutraceutical iron content QC
Organic solvent-free FIA method
ICH Q3C residual solvent alignment, excipient tolerance
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